![molecular formula C11H20Cl2N2O B2647584 (R)-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride CAS No. 2219353-41-8](/img/structure/B2647584.png)
(R)-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl carbamate is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Synthesis Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The molecular formula of tert-butyl carbamate is C5H11NO2 .Chemical Reactions Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis
Tert-butyl carbamate appears as white to pale yellow or pale pink crystals or powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride: is employed in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amino group, allowing selective functionalization of aromatic amines. This method is valuable in medicinal chemistry and drug development.
Tetrasubstituted Pyrrole Synthesis
The compound participates in the synthesis of tetrasubstituted pyrroles, specifically those functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential structural motifs in natural products, pharmaceuticals, and materials. The ability to selectively modify pyrroles using this compound enhances synthetic versatility.
Cesium and Rubidium Extraction
In a recent study, ®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole dihydrochloride was investigated for cesium (Cs) and rubidium (Rb) extraction from brine . The innovative process involves saponification, extraction, scrubbing, and stripping. The compound forms an excellent extraction complex for Cs+ and Rb+, making it relevant in nuclear waste management and resource recovery.
Asymmetric Synthesis Using tert-Butanesulfinamide
The compound’s enantiopure form has found applications in asymmetric synthesis through sulfinimine intermediates . tert-Butanesulfinamide serves as a chiral inductor, enabling the creation of optically active compounds. Its use in constructing N-heterocycles contributes to the development of new pharmaceuticals and agrochemicals.
Crystal Structure Studies
Researchers have investigated crystal structures involving related compounds, shedding light on their conformations and intermolecular interactions . Such studies provide insights into molecular packing, stability, and potential reactivity. While not directly an application, understanding crystal structures informs material design and properties.
Carbamate Formation
Carbamate formation, a critical step in biomass synthesis from atmospheric carbon dioxide, involves related compounds . Although not isolated as tert-butyl carbamate, understanding the underlying chemistry contributes to green chemistry and sustainable processes.
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-11(2,3)9-7-14-10(13-9)8-5-4-6-12-8;;/h7-8,12H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXTWRTZDWLQQ-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)C2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=COC(=N1)[C@H]2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.